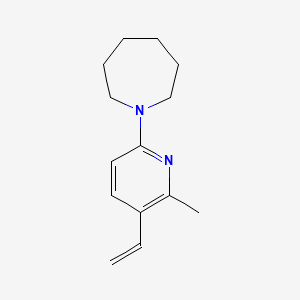
1-(6-Methyl-5-vinylpyridin-2-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methyl-5-vinylpyridin-2-yl)azepane is a nitrogen-containing heterocyclic compound It features a seven-membered azepane ring fused with a pyridine ring substituted with a methyl and a vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)azepane can be achieved through several methods. One common approach involves the cyclization of linear precursors followed by functionalization. For instance, a photochemical dearomative ring expansion of nitroarenes can be employed. This process involves the conversion of the nitro group into a singlet nitrene under blue light irradiation, followed by hydrogenolysis to yield the azepane .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions, such as Pd/LA-catalyzed decarboxylation, has been reported to be effective in producing N-aryl azepane derivatives under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Methyl-5-vinylpyridin-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl and vinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Piperidine derivatives.
Substitution: Halogenated azepane derivatives.
Aplicaciones Científicas De Investigación
1-(6-Methyl-5-vinylpyridin-2-yl)azepane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a DNA binding agent and enzyme inhibitor.
Medicine: Explored for its analgesic properties similar to opioid analgesics like Proheptazine.
Industry: Utilized in the development of high-value materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(6-Methyl-5-vinylpyridin-2-yl)azepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s azepane ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the vinyl and pyridine groups contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Piperidine: A six-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring.
Proheptazine: An opioid analgesic with a similar azepane structure.
Uniqueness: 1-(6-Methyl-5-vinylpyridin-2-yl)azepane is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to smaller rings like piperidine and pyrrolidine. This uniqueness makes it a valuable scaffold for designing novel bioactive molecules and materials.
Propiedades
Fórmula molecular |
C14H20N2 |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
1-(5-ethenyl-6-methylpyridin-2-yl)azepane |
InChI |
InChI=1S/C14H20N2/c1-3-13-8-9-14(15-12(13)2)16-10-6-4-5-7-11-16/h3,8-9H,1,4-7,10-11H2,2H3 |
Clave InChI |
BUQFDLCWJCODFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N2CCCCCC2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B11886225.png)

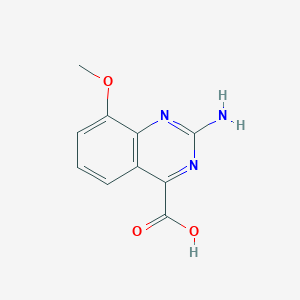
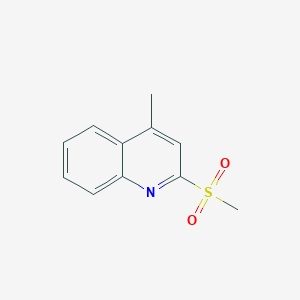
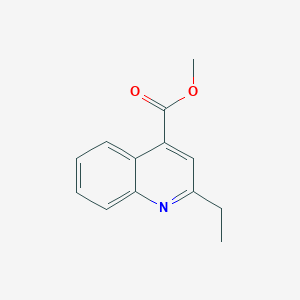


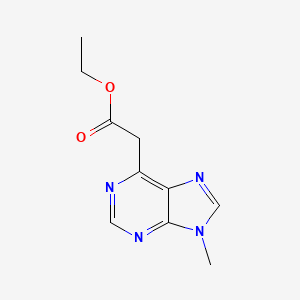
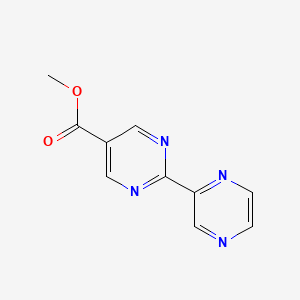

![6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B11886289.png)

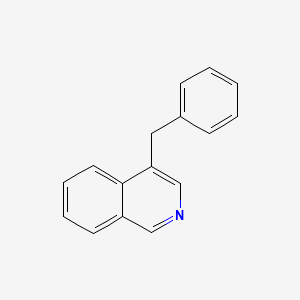
![6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one](/img/structure/B11886317.png)
